8-Hydroxygeraniol

Pharmacokinetics Metabolism ADME

8-Hydroxygeraniol (also referred to as 10-Hydroxygeraniol) is an acyclic monoterpenoid with the molecular formula C10H18O2. It is structurally defined as a geraniol molecule bearing an additional hydroxyl group at the 8-position.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 26488-97-1
Cat. No. B146754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxygeraniol
CAS26488-97-1
Synonyms(E,E)-2,6-Dimethyl-2,6-octadiene-1,8-diol;  (E,E)-2,6-Dimethylocta-2,6-diene-1,8-diol; 
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(=CCO)CCC=C(C)CO
InChIInChI=1S/C10H18O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-6,11-12H,3-4,7-8H2,1-2H3/b9-6+,10-5+
InChIKeyPREUOUJFXMCMSJ-TXFIJWAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

8-Hydroxygeraniol (CAS 26488-97-1): A Key Monoterpene Intermediate for Monoterpene Indole Alkaloid (MIA) Biosynthesis Research


8-Hydroxygeraniol (also referred to as 10-Hydroxygeraniol) is an acyclic monoterpenoid with the molecular formula C10H18O2 . It is structurally defined as a geraniol molecule bearing an additional hydroxyl group at the 8-position [1]. This compound is not typically a final product but serves as a crucial biosynthetic intermediate. It is the natural substrate for the enzyme 8-hydroxygeraniol dehydrogenase, a key step in the production of 8-oxogeranial and, subsequently, secologanin, which is the essential monoterpene precursor for the entire class of monoterpene indole alkaloids (MIAs), including high-value pharmaceuticals like vinblastine and vincristine [2].

Why 8-Hydroxygeraniol (CAS 26488-97-1) Cannot Be Replaced by Common Monoterpene Analogs in Specialized Research


Generic substitution with common monoterpenes like geraniol or linalool is scientifically invalid for studies involving the monoterpene indole alkaloid (MIA) pathway or specific oxidoreductase assays. 8-Hydroxygeraniol possesses a unique, dual-functionalized structure that allows it to be the sole entry point into the secologanin biosynthetic pathway [1]. Unlike geraniol, which is an early precursor, 8-Hydroxygeraniol is the specific substrate for 8-hydroxygeraniol dehydrogenase (G80), the enzyme that initiates the irreversible oxidative cascade leading to iridoid and seco-iridoid formation [2]. As demonstrated in pharmacokinetic studies, 8-Hydroxygeraniol exhibits a fundamentally different tissue distribution profile compared to its parent compound, geraniol, highlighting that its distinct chemical properties translate to significant differences in biological systems [3].

Quantitative Evidence for Selecting 8-Hydroxygeraniol (CAS 26488-97-1) in Research


Tissue Distribution: 8-Hydroxygeraniol is Undetectable in Key Organs Following Geraniol Administration in Mice

In a direct head-to-head comparison, following oral administration of geraniol (200 mg/kg) to C57BL/6J mice, the parent compound geraniol was detected in liver and brain tissue. In stark contrast, its metabolite, 8-Hydroxygeraniol, was not detected in any tissues analyzed [1]. This finding demonstrates that 8-Hydroxygeraniol is not simply a circulating intermediate but is either rapidly metabolized further or has a distinct, compartmentalized distribution. For researchers studying the pharmacology of geraniol, this evidence indicates that 8-Hydroxygeraniol is not a direct proxy for its parent compound and that any observed in vivo effects of geraniol are unlikely to be mediated by this metabolite.

Pharmacokinetics Metabolism ADME

Enzyme Affinity: 3-Fold Lower Affinity of a Key Oxidoreductase for 8-Hydroxygeraniol Compared to Geraniol

Kinetic analysis of an acyclic monoterpene primary alcohol oxidoreductase purified from Nepeta racemosa revealed a direct comparison of substrate affinity. The enzyme's Km value for 8-Hydroxygeraniol (referred to as 10-hydroxygeraniol in the study) was 95 μM [1]. In the same study, the enzyme exhibited a 3-fold higher affinity for geraniol, indicating a significant and quantifiable difference in how this enzyme interacts with the two structurally related monoterpenes. This provides critical evidence for researchers using this enzyme in assays, confirming that 8-Hydroxygeraniol is a distinct and less-preferred substrate compared to geraniol.

Enzymology Kinetics Biosynthesis

Solubility and LogP: Predicted Physicochemical Differences from Geraniol

Computational predictions indicate significant physicochemical divergence between 8-Hydroxygeraniol and its parent monoterpene, geraniol. The predicted water solubility for 8-Hydroxygeraniol is estimated at 534.7 mg/L (at 25°C) with an estimated log Kow of 2.41 [1]. In contrast, geraniol is reported to have a much lower water solubility of approximately 100 mg/L and a higher log Kow of 3.47 [2]. While these are predicted and not experimentally determined values for 8-Hydroxygeraniol, the comparison strongly suggests that the addition of the second hydroxyl group nearly doubles the predicted aqueous solubility and reduces lipophilicity. This has direct implications for in vitro and in vivo experimental design, particularly in buffer preparation, cell culture media, and prediction of passive membrane permeability.

Formulation ADME Physicochemical

Biosynthetic Specificity: 8-Hydroxygeraniol is the Obligate Substrate for a P450 Monooxygenase

In biosynthetic studies, 8-Hydroxygeraniol is the direct product of a highly specific cytochrome P450 enzyme, geraniol 8-hydroxylase (EC 1.14.14.83) [1]. The enzyme's accepted name and IUBMB classification explicitly denote its function: the 8-hydroxylation of geraniol. The cloned enzyme was shown to also catalyze the 3'-hydroxylation of naringenin, but it did so less efficiently, highlighting a specific catalytic preference for its native substrate [2]. This enzyme-level specificity confirms that 8-Hydroxygeraniol is a unique product in a committed step of MIA biosynthesis. This is distinct from the non-specific actions of alcohol dehydrogenases that can act on a broader range of substrates.

Biocatalysis Biosynthesis Cytochrome P450

High-Impact Research and Industrial Application Scenarios for 8-Hydroxygeraniol (CAS 26488-97-1)


Elucidating and Engineering Monoterpene Indole Alkaloid (MIA) Biosynthesis

8-Hydroxygeraniol is an essential analytical standard and substrate for investigating the central steps of MIA biosynthesis. Its use as a substrate in enzyme assays for 8-hydroxygeraniol dehydrogenase (G80) allows for the precise kinetic characterization of this pathway enzyme, which is distinct from other alcohol dehydrogenases . The data on its specific enzyme interactions (Evidence Item 4) and unique kinetic parameters (Evidence Item 2) make it indispensable for metabolic engineering efforts aimed at producing valuable MIAs like vinblastine or ajmalicine in microbial or plant cell factories. Researchers rely on this compound to verify pathway flux and troubleshoot bottlenecks in engineered systems.

Metabolite Identification and Pharmacokinetic Studies of Geraniol

For scientists investigating the in vivo fate and metabolism of geraniol, 8-Hydroxygeraniol serves as a critical analytical reference standard. As demonstrated in pharmacokinetic studies, geraniol is metabolized into several compounds, including 8-Hydroxygeraniol [1]. Using an authentic 8-Hydroxygeraniol standard enables the unambiguous identification and quantification of this specific metabolite in complex biological matrices via LC-MS/MS. The unique tissue distribution profile (Evidence Item 1) further validates its use as a specific marker for a distinct metabolic branch, separate from the main pathway leading to geranic acid.

Cytochrome P450 Activity Assays and Inhibitor Screening

8-Hydroxygeraniol is the direct product of the cytochrome P450 enzyme geraniol 8-hydroxylase (EC 1.14.14.83), making it the ideal standard for monitoring this enzyme's activity [2]. Researchers can use this compound to calibrate analytical methods for quantifying enzyme product formation, enabling the screening of potential inhibitors or inducers of this specific P450. The well-defined enzymatic step (Evidence Item 4) provides a robust and specific assay endpoint for studying this pathway in plant extracts or recombinant systems, as opposed to using a less specific substrate or monitoring a downstream product.

Synthetic Chemistry and Derivatization for Probing Biological Systems

The well-characterized synthesis of 8-Hydroxygeraniol from geranyl acetate via a chemoselective SeO2 oxidation provides a reliable route for its production as a synthetic building block [3]. Its diol functionality offers two distinct hydroxyl groups for selective chemical modification, enabling the creation of probes, inhibitors, or novel derivatives. The quantitative data on its predicted solubility (Evidence Item 3) is also valuable for chemists in selecting appropriate solvents for subsequent reactions and for purifying the target compound or its derivatives.

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